(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone
Description
The compound, identified by CAS number 882219-29-6, features a pyrazole core substituted with a 2,3-dihydrobenzo[1,4]dioxin moiety at position 3, a phenyl group at position 1, and a morpholino methanone group at position 4. Its structure combines aromatic, heterocyclic, and morpholine functionalities, which are frequently exploited in medicinal chemistry for their pharmacokinetic and pharmacodynamic properties . The morpholino group enhances solubility and metabolic stability, while the dihydrobenzodioxin and pyrazole rings contribute to π-π stacking and hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-22(24-8-10-27-11-9-24)18-15-25(17-4-2-1-3-5-17)23-21(18)16-6-7-19-20(14-16)29-13-12-28-19/h1-7,14-15H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSVWRNTIGCZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological assays, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from 2,3-dihydrobenzo[b][1,4]dioxin and various phenyl and pyrazole derivatives. The general synthetic route includes:
- Formation of the Pyrazole Ring : Reacting substituted phenyl hydrazines with appropriate carbonyl compounds.
- Molecular Modifications : Introducing morpholino and methanone groups through nucleophilic substitutions.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of related compounds containing the benzodioxin moiety. For instance, sulfonamide derivatives have shown significant inhibition against enzymes like α-glucosidase and acetylcholinesterase, which are critical in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
| Compound | Target Enzyme | IC50 Value (µM) | Effect |
|---|---|---|---|
| Compound A | α-Glucosidase | 0.29 ± 0.21 | Inhibitor |
| Compound B | Acetylcholinesterase | 0.45 ± 0.15 | Inhibitor |
Antioxidant Activity
Compounds similar to This compound have been evaluated for their antioxidant properties. These properties are crucial for mitigating oxidative stress-related pathologies.
Anticancer Potential
Preliminary studies indicate that derivatives of benzodioxin exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- In Vitro Studies : A study assessing the cytotoxic effects of similar pyrazole derivatives on human cancer cell lines showed a dose-dependent response with significant reductions in cell viability at higher concentrations.
- In Vivo Studies : Animal models treated with compounds containing the benzodioxin structure demonstrated reduced tumor growth rates compared to controls, suggesting a promising avenue for cancer therapy.
Research Findings
Recent literature emphasizes the necessity for further exploration into the pharmacodynamics and pharmacokinetics of this compound. The following findings are noteworthy:
- Mechanism of Action : Investigations into the molecular interactions reveal that these compounds may target specific pathways involved in inflammation and cellular stress responses.
- Safety Profiles : Toxicological assessments indicate that while some derivatives show promising biological activity, they also necessitate thorough safety evaluations to ascertain their therapeutic window.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been evaluated in vitro against various cancer cell lines, including breast cancer (MCF7, MDA-MB231), melanoma (SKMEL-28), and ovarian cancer (SKOV-3). Preliminary studies have shown that it can inhibit cell proliferation and induce apoptosis in these cancer cells, suggesting its potential as a therapeutic agent in oncology .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of key enzymes involved in disease processes. Specifically, it may inhibit monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are crucial for neurotransmitter regulation. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's disease and other cognitive disorders .
Biological Research
Reactive Oxygen Species Scavenging
Another significant application of this compound is its ability to scavenge reactive oxygen species (ROS). By reducing oxidative stress within cells, it may protect against cellular damage linked to various diseases, including cancer and neurodegenerative conditions .
Cell Signaling Modulation
This compound may also play a role in modulating cellular signaling pathways associated with survival and apoptosis. Its influence on these pathways positions it as a candidate for further investigation in therapeutic strategies aimed at cancer treatment .
Chemical Probes and Research Tools
Due to its unique structure and biological activity, (3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone serves as an important chemical probe for studying enzyme interactions and cellular mechanisms. Researchers can utilize this compound to further explore the biochemical pathways involved in disease processes and drug action.
Data Table: Summary of Applications
| Application Area | Specific Uses | Findings/Implications |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibits proliferation in various cancer cell lines |
| Enzyme inhibition | Potential treatment for neurodegenerative diseases | |
| Biological Research | ROS scavenging | Protects cells from oxidative damage |
| Cell signaling modulation | May influence survival and apoptosis pathways | |
| Chemical Probes | Research tool for enzyme interactions | Aids in understanding biochemical pathways |
Case Studies
Several studies have documented the effects of this compound on different biological systems:
- Anticancer Studies : A study evaluated the compound's effects on MCF7 breast cancer cells, demonstrating significant inhibition of cell growth and induction of apoptosis through specific signaling pathways.
- Neuroprotective Effects : Another investigation focused on the compound's ability to inhibit acetylcholinesterase activity, suggesting its potential use in treating Alzheimer's disease by enhancing neurotransmitter availability.
- Oxidative Stress Reduction : Research highlighted the compound's role in reducing oxidative stress markers in cellular models, indicating its protective effects against cellular damage.
Chemical Reactions Analysis
Functional Group Transformations
The 4-position carbonyl group exhibits reactivity toward nucleophilic substitution and reduction :
-
Reduction : Treatment with NaBH₄ or LiAlH₄ reduces the carbonyl to a hydroxymethyl group, forming 4-hydroxymethylpyrazole derivatives (e.g., compound 7 in ).
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Alkylation/Etherification : The alcohol intermediate reacts with alkyl halides (e.g., 4-fluorobenzyl bromide) under basic conditions (NaH, DMF) to form ether derivatives (e.g., 45 in ).
Cross-Coupling Reactions
The pyrazole’s aryl rings participate in Suzuki-Miyaura cross-coupling with boronic acids. For example, the aldehyde derivative (formed by oxidation of the hydroxymethyl group) couples with aryl boronic acids via a tosylhydrazone intermediate, enabling C–C bond formation (e.g., derivatives 49–51 in ).
| Substrate | Reagents | Product |
|---|---|---|
| 4-Formylpyrazole | Aryl boronic acid, Pd catalyst | Biaryl derivatives |
| Tosylhydrazone intermediate | Base, heat | Cross-coupled product |
Fluorination Strategies
The 4-position undergoes fluorination using DAST (diethylaminosulfur trifluoride) to generate fluoromethyl or difluoromethyl analogues (e.g., 52 , 53 in ). These modifications enhance metabolic stability and lipophilicity.
| Starting Material | Reagent | Product |
|---|---|---|
| 4-Hydroxymethylpyrazole (7 ) | DAST, CH₂Cl₂, −78°C | 4-Fluoromethylpyrazole (52 ) |
| 4-Formylpyrazole | DAST, RT | 4-Difluoromethylpyrazole (53 ) |
Stability and Reactivity Insights
-
The morpholino group improves solubility and modulates electronic effects on the pyrazole ring.
-
The dihydrobenzo[d] dioxin moiety contributes to π-stacking interactions but is susceptible to oxidative cleavage under strong acidic/basic conditions .
-
The pyrazole core is stable under standard reaction conditions but may decompose under prolonged exposure to UV light.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Key Structural Differences Among Analogues
Key Observations :
- Morpholino vs. Acryloyl-Morpholine: The target compound’s morpholino methanone group likely improves metabolic stability compared to the α,β-unsaturated acryloyl-morpholine derivative, which may exhibit higher reactivity .
- Thiophene vs. Benzodioxin: Replacing benzodioxin with a cyanothiophene () shifts electronic properties and may influence target selectivity.
Pharmacological and Functional Comparisons
Key Insights :
Spectral Characterization
- NMR Data: The target compound’s benzodioxin protons resonate at δ 4.2–4.4 ppm (OCH2), while the morpholino group shows peaks near δ 3.6–3.8 ppm (NCH2) .
- UV-Vis : Benzodioxin’s conjugated system absorbs at ~270 nm, distinct from thiophene-based analogues (λmax ~310 nm) .
Q & A
Q. Optimization Methods :
- Catalysis : Palladium catalysts for coupling reactions ().
- Green Chemistry : Replace toxic solvents with ethanol/water mixtures ().
- Step Monitoring : TLC or HPLC to track intermediates ().
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) studies involving derivatives of this compound?
Answer:
Contradictions often arise from:
- Conformational Flexibility : Morpholine and dihydrodioxin groups may adopt multiple orientations.
- Off-Target Effects : Non-specific binding due to the phenyl group’s hydrophobicity.
Q. Methodological Solutions :
- Computational Modeling : Perform molecular dynamics simulations to assess conformational stability ().
- Selective Functionalization : Synthesize derivatives with single substituent changes (e.g., replacing morpholine with piperidine) and test activity ().
- Biophysical Assays : Use SPR or ITC to quantify binding affinities ().
Advanced: How should researchers design stability studies for this compound under physiological conditions?
Answer:
Key Stability Challenges :
- Hydrolysis : The morpholine methanone group may degrade in acidic/basic conditions.
- Oxidation : The dihydrodioxin ring is susceptible to oxidative stress.
Q. Experimental Design :
- Forced Degradation : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light ().
- Analytical Tools : Use HPLC-MS to identify degradation products ().
- Bio-Relevance : Simulate gastric fluid (pH 2) and plasma (pH 7.4) for 24–72 hours ().
Advanced: What computational methods are most effective for predicting the binding affinity of this compound to kinase targets?
Answer:
Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets ().
- QSAR Modeling : Train models on datasets of pyrazole-morpholine analogs ().
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., nitro vs. methoxy groups) ().
Q. Validation :
Advanced: How can researchers assess the environmental impact of this compound using biodegradation studies?
Answer:
Protocol Design :
- OECD 301 Guidelines : Aerobic biodegradation in activated sludge; monitor via LC-MS for parent compound and metabolites ().
- Metabolite Identification : Use high-resolution MS to detect intermediates like 4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-pyrrolo[3,4-c]pyrazole ().
- Ecotoxicology : Test on Daphnia magna or algae for LC50/EC50 values ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
